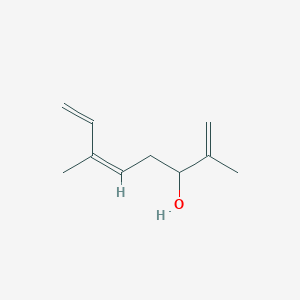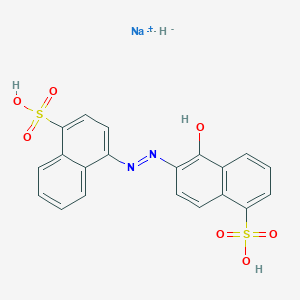
3,3'-Diacetyl-4,4'-diaminodiphenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diacetyl-4,4’-diaminodiphenylmethane is an organic compound belonging to the class of diaminodiphenylmethanes. These compounds are known for their applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins. The compound’s structure consists of two acetyl groups attached to the 3 and 3’ positions and two amino groups attached to the 4 and 4’ positions of a diphenylmethane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane typically involves the acetylation of 4,4’-diaminodiphenylmethane. This can be achieved through the reaction of 4,4’-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of zeolite catalysts, such as HY zeolites, can enhance the efficiency of the reaction by providing a suitable surface for the reaction to occur .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can be used for diazotization, followed by substitution with various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodiphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Diacetyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane involves its ability to form stable complexes with various substrates. The acetyl groups can participate in hydrogen bonding and other interactions, while the amino groups can act as nucleophiles in chemical reactions. These properties make it a versatile compound in both synthetic and biological applications .
Comparación Con Compuestos Similares
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Plays a vital role in preparing high-quality polyurethane and epoxy resin.
Uniqueness: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to its methylated or chlorinated counterparts. This makes it particularly useful in applications requiring specific interactions and stability.
Propiedades
Número CAS |
147974-61-6 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-[5-[(3-acetyl-4-aminophenyl)methyl]-2-aminophenyl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)14-8-12(3-5-16(14)18)7-13-4-6-17(19)15(9-13)11(2)21/h3-6,8-9H,7,18-19H2,1-2H3 |
Clave InChI |
DYKNUIKMDGBXED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


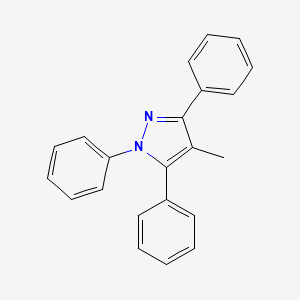
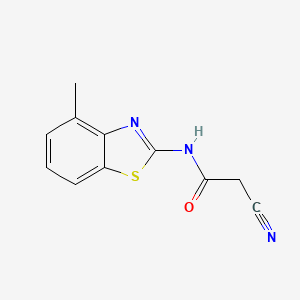
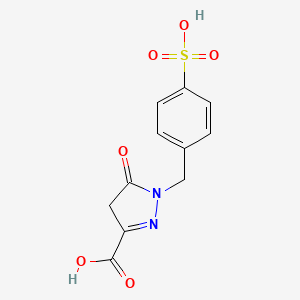

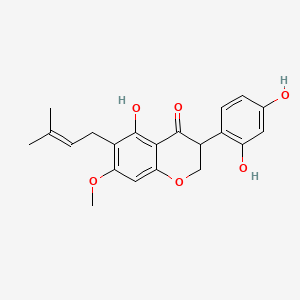
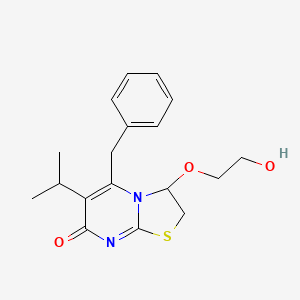

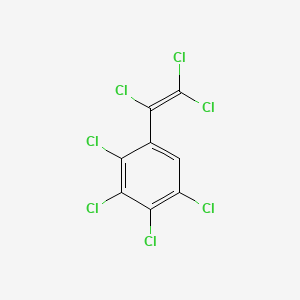
![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

